molecular formula C17H20N2O3S B5739520 4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide

4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide

Cat. No.: B5739520
M. Wt: 332.4 g/mol
InChI Key: KJJOIRZXGWZYPL-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylsulfamoyl group and an ethylphenyl group attached to a benzamide core

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-13-5-9-15(10-6-13)18-17(20)14-7-11-16(12-8-14)23(21,22)19(2)3/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJOIRZXGWZYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide typically involves the reaction of 4-ethylphenylamine with 4-(dimethylsulfamoyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium iodide in acetone or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkoxides.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It is evaluated for its efficacy and safety in preclinical studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(4-ethylphenyl)benzamide: Lacks the dimethylsulfamoyl group, resulting in different chemical and biological properties.

    4-(methylsulfamoyl)-N-(4-ethylphenyl)benzamide: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group, leading to variations in reactivity and biological activity.

    4-(dimethylsulfamoyl)-N-(4-methylphenyl)benzamide:

The uniqueness of 4-(dimethylsulfamoyl)-N-(4-ethylphenyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

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